molecular formula C9H21O3Pr B095675 Praseodymium(III) isopropoxide CAS No. 19236-14-7

Praseodymium(III) isopropoxide

Cat. No.: B095675
CAS No.: 19236-14-7
M. Wt: 318.17 g/mol
InChI Key: UMIVUKFKISBKQB-UHFFFAOYSA-N
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Description

Praseodymium(III) isopropoxide is a chemical compound with the formula Pr(OCH(CH₃)₂)₃. It is a coordination complex where praseodymium is bonded to three isopropoxide ligands. This compound is typically a pale green powder and is known for its use in various chemical synthesis and research applications .

Mechanism of Action

Target of Action

Praseodymium(III) isopropoxide is a chemical compound with the formula Pr(OCH(CH3)2)3 . It is primarily used in the field of materials science and chemistry. The compound’s primary targets are typically inorganic and organic substrates where it acts as a precursor for the deposition of praseodymium oxide .

Mode of Action

This compound interacts with its targets through a process known as chemical vapor deposition . In this process, the compound is vaporized and reacts with the substrate to form a thin film of praseodymium oxide . This reaction is typically facilitated by heat or ultraviolet light .

Biochemical Pathways

It plays a crucial role in the synthesis of praseodymium-doped materials . These materials have been used in various applications, including the degradation of organic pollutants like bisphenol A .

Pharmacokinetics

It’s important to note that the compound is considered hazardous, with safety information indicating it is flammable and corrosive .

Result of Action

The primary result of this compound’s action is the formation of praseodymium oxide films on substrates . These films have various applications, including the creation of praseodymium-doped glasses and ceramics, which are used in welding goggles and to color glass and ceramics yellow .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. These include the temperature and pressure of the reaction environment, the presence of oxygen, and the nature of the substrate . Proper storage and handling are crucial to maintain the compound’s stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium(III) isopropoxide can be synthesized by reacting praseodymium(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows: [ \text{PrCl}_3 + 3 \text{NaOCH(CH}_3\text{)}_2 \rightarrow \text{Pr(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form praseodymium(IV) compounds.

    Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.

    Substitution: The isopropoxide ligands can be substituted with other alkoxide ligands or other coordinating groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.

    Substitution: Other alcohols or alkoxides in the presence of a base.

Major Products:

Scientific Research Applications

Praseodymium(III) isopropoxide is used in several scientific research applications:

Comparison with Similar Compounds

  • Praseodymium(III) chloride (PrCl₃)
  • Praseodymium(III) nitrate (Pr(NO₃)₃)
  • Praseodymium(III) acetate (Pr(CH₃COO)₃)

Comparison: Praseodymium(III) isopropoxide is unique due to its isopropoxide ligands, which provide different solubility and reactivity compared to other praseodymium compounds. For example, praseodymium(III) chloride is more soluble in water, while this compound is more soluble in organic solvents. This makes this compound particularly useful in organic synthesis and catalysis .

Properties

IUPAC Name

praseodymium(3+);propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Pr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVUKFKISBKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370095
Record name Praseodymium(III) isopropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19236-14-7
Record name Praseodymium(III) isopropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Praseodymium(III) isopropoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Praseodymium(III) isopropoxide
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Praseodymium(III) isopropoxide
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Praseodymium(III) isopropoxide
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Praseodymium(III) isopropoxide
Reactant of Route 6
Praseodymium(III) isopropoxide

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